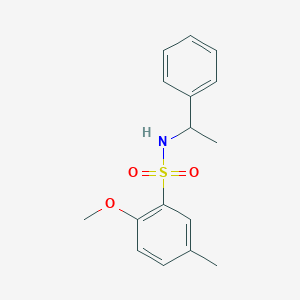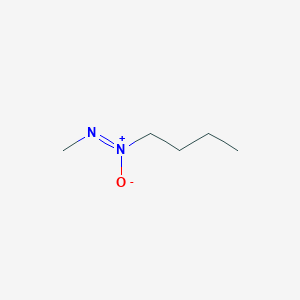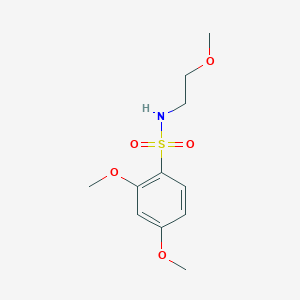
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane, also known as CEBS, is a chemical compound that belongs to the class of sulfonyl azepanes. It is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. CEBS has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane exerts its inhibitory activity against carbonic anhydrase by binding to the active site of the enzyme. The sulfonyl group of 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane forms a covalent bond with the zinc ion in the active site, thereby blocking the catalytic activity of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, resulting in a shift in the pH balance of the affected tissues or organs.
Biochemical and Physiological Effects:
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane has been shown to have various biochemical and physiological effects on the body. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane has also been shown to reduce intraocular pressure, making it a potential treatment for glaucoma. In addition, 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane has been investigated for its potential applications in the treatment of cancer, as carbonic anhydrase inhibitors have been shown to inhibit tumor growth and metastasis.
実験室実験の利点と制限
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane has several advantages as a tool for scientific research. It is a potent and selective inhibitor of carbonic anhydrase, making it a valuable tool for the study of carbonic anhydrase function in various physiological and pathological conditions. It is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, there are also some limitations to the use of 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane in laboratory experiments. It has been shown to have low solubility in aqueous solutions, which can limit its effectiveness in certain experimental conditions. In addition, the covalent binding of 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane to the active site of carbonic anhydrase can make it difficult to remove from the enzyme, which can limit its use in certain experimental designs.
将来の方向性
There are several future directions for the study of 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane and its potential applications in scientific research. One area of interest is the development of novel carbonic anhydrase inhibitors based on the structure of 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane. This could lead to the development of more potent and selective inhibitors with improved pharmacological properties.
Another area of interest is the investigation of the role of carbonic anhydrase in various physiological and pathological conditions. 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane can be used as a tool to study the effects of carbonic anhydrase inhibition in various tissues and organs, which could lead to a better understanding of the role of this enzyme in disease processes.
Finally, 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane could be investigated for its potential applications in drug development. Carbonic anhydrase inhibitors have been shown to have potential applications in the treatment of various diseases, including glaucoma, cancer, and epilepsy. 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane could be further studied to determine its potential as a drug candidate for these and other diseases.
合成法
The synthesis of 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with azepane in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain pure 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane.
科学的研究の応用
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane has been widely used in scientific research for its potent inhibitory activity against carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a critical role in the regulation of acid-base balance in the body. It is involved in the production of bicarbonate ions, which are essential for the maintenance of pH balance in various tissues and organs. 1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane has been shown to inhibit carbonic anhydrase activity in vitro and in vivo, making it a valuable tool for the study of carbonic anhydrase function in various physiological and pathological conditions.
特性
製品名 |
1-(4-Chloro-3-ethoxybenzenesulfonyl)azepane |
|---|---|
分子式 |
C14H20ClNO3S |
分子量 |
317.8 g/mol |
IUPAC名 |
1-(4-chloro-3-ethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H20ClNO3S/c1-2-19-14-11-12(7-8-13(14)15)20(17,18)16-9-5-3-4-6-10-16/h7-8,11H,2-6,9-10H2,1H3 |
InChIキー |
CUXOMJIZQBOLSR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl |
正規SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)



![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)


![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)



